molecular formula C24H17F2N3 B2828340 1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-49-6

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

カタログ番号: B2828340
CAS番号: 901021-49-6
分子量: 385.418
InChIキー: RRHZGUQZWQGPAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-49-6) is a sophisticated pyrazolo[4,3-c]quinoline derivative of significant interest in pharmacological research. This compound belongs to a class of heterocycles recognized for potent anti-inflammatory properties. Research indicates that structurally related pyrazolo[4,3-c]quinoline derivatives function by significantly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key pathway in inflammatory responses . Specifically, certain analogues have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, making them promising leads for the development of new anti-inflammatory agents . Beyond inflammation studies, the pyrazolo[4,3-c]quinoline scaffold has also been identified in earlier research for its high affinity for central benzodiazepine receptors, with some 6,8-difluoro-derivatives demonstrating anticonvulsant activity in vivo . This suggests potential research applications in the field of neurology. With a molecular formula of C24H17F2N3 and a molecular weight of 385.4 g/mol, this compound is supplied as a high-purity solid for research purposes . It is intended for use in laboratory investigations only and is not for diagnostic or therapeutic use in humans. Researchers can utilize this chemical to explore mechanisms of inflammation, iNOS inhibition, and central nervous system receptor binding.

特性

IUPAC Name

1-(2-ethylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-2-15-8-6-7-11-21(15)29-24-18-12-17(25)13-20(26)23(18)27-14-19(24)22(28-29)16-9-4-3-5-10-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHZGUQZWQGPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable quinoline derivative, the pyrazole ring can be formed by reacting with phenylhydrazine under reflux conditions in the presence of a solvent like ethanol or acetic acid.

    Introduction of Fluorine Atoms: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethyl and Phenyl Substitution: The ethyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using appropriate alkylating and acylating agents in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

科学的研究の応用

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions, while the pyrazoloquinoline core provides a rigid framework for interaction.

類似化合物との比較

Key Observations :

  • Lipophilicity: The 2-ethylphenyl and 3-phenyl groups in the target compound contribute to a high logP (6.58), similar to its 8-ethyl analog .
  • Fluorine Effects: The 6,8-difluoro substitution may enhance metabolic stability compared to non-fluorinated analogs (e.g., compound 2i) .
  • Steric Effects : Bulky substituents at position 1 (e.g., 2-ethylphenyl vs. 4-fluorophenyl) could alter binding pocket interactions in biological targets.

Anti-Inflammatory Activity

  • Compound 2i: Exhibits dual inhibition of iNOS and COX-2, with potency comparable to the positive control 1400W .
  • Compound 2m: A 3-amino-4-(carboxyphenylamino) derivative shows enhanced solubility but reduced potency (IC₅₀ = 1.2 µM) compared to 2i, highlighting the trade-off between hydrophilicity and activity .

Anticancer Activity

  • Microwave-Synthesized Analogs: Pyrazolo[4,3-c]quinolines with ethoxy or methyl groups exhibit moderate-to-strong cytotoxicity against MCF-7 and A549 cell lines (e.g., 40–60% inhibition at 10 µM) .
  • Thienoquinoline Analogs: Compounds like 3-(4-methoxyphenyl)thieno[2,3-b]quinoline show anticancer activity via kinase inhibition, though direct comparisons to the target compound are lacking .

Receptor Affinity

  • CGS-9896 : A clinically studied analog acts as a benzodiazepine receptor ligand with anxiolytic effects, underscoring the scaffold’s versatility . The target compound’s 3-phenyl group may mimic this pharmacophore.

Research Findings and Implications

  • Substituent-Driven SAR :

    • Position 1 : Bulky groups (e.g., 2-ethylphenyl) improve lipophilicity but may reduce solubility.
    • Position 3 : Aromatic substituents (phenyl, 4-fluorophenyl) enhance target engagement via π-π interactions.
    • Positions 6/8 : Fluorine or ethoxy groups optimize electronic effects and metabolic stability.
  • Unresolved Challenges :

    • The target compound’s high logP (6.58) may limit solubility, necessitating formulation optimization .
    • Comparative in vivo efficacy data are lacking, highlighting a gap in current research.

生物活性

1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H19F2N3C_{23}H_{19}F_2N_3 with a molecular weight of 387.4 g/mol. The presence of difluoro and ethyl substituents enhances its reactivity and biological activity.

Anti-inflammatory Activity

Research has shown that pyrazolo[4,3-c]quinoline derivatives exhibit potent anti-inflammatory effects. A study demonstrated that compounds similar to this compound significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, which are crucial mediators in inflammatory pathways .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinolines

CompoundIC50 (μM)Mechanism of Action
1-(2-Ethylphenyl)-6,8-difluoro-3-phenylTBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of pyrazolo[4,3-c]quinolines can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation. For instance, certain derivatives have shown efficacy against breast cancer cells by inducing cell cycle arrest and apoptosis .

Case Study: Anticancer Effects
In a comparative study involving several pyrazolo[4,3-c]quinoline derivatives, it was found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Antimicrobial Activity

Emerging data suggest that pyrazolo[4,3-c]quinoline derivatives possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanism is still under investigation but is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound's structure allows it to bind effectively to enzymes such as iNOS and COX-2.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways leading to programmed cell death.

Q & A

What are the recommended synthetic routes for 1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazine derivatives with substituted aromatic precursors. Key steps include:

  • Intermediate formation : Condensation of 2-ethylphenylhydrazine with fluorinated quinoline precursors under reflux (toluene, 110°C, 12h) .
  • Cyclization : Microwave-assisted synthesis (150°C, 20 min) improves yield (75–85%) compared to conventional heating (60%, 6h) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol) achieves >98% purity .
    Critical Parameters : Microwave irradiation reduces side reactions, while fluorinated solvents (e.g., DMF) enhance solubility of intermediates .

How can researchers characterize the molecular structure using spectroscopic and crystallographic techniques?

Basic Research Question
Methodological Answer:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions. For example, the 6,8-difluoro groups show doublets at δ -110 to -115 ppm in 19F^{19}\text{F} NMR .
  • X-ray crystallography : Resolves bond angles (e.g., C-N-C = 117.5°) and torsional strain from the ethylphenyl group. Monoclinic crystal system (space group P21_1/c) is common .
  • HPLC-MS : Confirms molecular ion [M+H]+^+ at m/z 429.1 and purity (>99%) with a C18 column (acetonitrile/water gradient) .

What in vitro biological assays are appropriate for evaluating therapeutic potential?

Basic Research Question
Methodological Answer:

Assay Type Target Readout Reference
AnticancerMCF-7 (breast cancer)IC50_{50} via MTT assay (1.2 μM)
Anti-inflammatoryCOX-2 inhibition% inhibition at 10 μM (82%)
AntimicrobialS. aureus (MIC)MIC = 8 μg/mL
Notes : Use fluorogenic substrates (e.g., DCFH-DA for ROS assays) to avoid interference from the compound’s autofluorescence .

How does the substitution pattern influence physicochemical properties and bioactivity?

Advanced Research Question
Methodological Answer:

  • Fluorine atoms : Enhance metabolic stability (block CYP450 oxidation) and increase binding affinity to hydrophobic enzyme pockets (e.g., COX-2) via halogen bonding .
  • Ethyl group : Improves lipophilicity (logP = 3.8) compared to methyl derivatives (logP = 3.2), enhancing membrane permeability .
  • Phenyl at C3 : Stabilizes π-π stacking with aromatic residues in target proteins (e.g., EGFR kinase) .

What computational methods predict binding modes with biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding to COX-2 (ΔG = -9.2 kcal/mol) with key interactions:
    • Fluorine with Tyr355 (2.8 Å)
    • Ethylphenyl in a hydrophobic pocket .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question
Methodological Answer:

  • Case Study : Discrepancies in IC50_{50} values (e.g., 0.39 μM vs. 1.0 μM for COX-2 inhibition) may arise from assay conditions:
    • Solution : Use orthogonal assays (e.g., ELISA for PGE2_2 quantification) and standardize cell lines (e.g., RAW264.7 for inflammation) .
    • Statistical analysis : Apply ANOVA to compare inter-laboratory variability .

What strategies optimize pharmacokinetic properties through structural modifications?

Advanced Research Question
Methodological Answer:

Modification Impact Reference
Ethyl to cyclopropyl Reduces CYP3A4 metabolism (t1/2_{1/2} ↑ 2.5x)
Methoxy at C8 Improves solubility (aqueous solubility ↑ 3x)
  • Pro-drug approach : Introduce ester groups at C6 for sustained release .

How to design SAR studies comparing derivatives with varying substituents?

Advanced Research Question
Methodological Answer:

Derivative Substituents Activity (IC50_{50})
6,8-difluoro, 2-ethylphenyl -F, -C2_2H5_51.2 μM (MCF-7)
6-F, 8-OCH3_3, 2-CH3_3 -F, -OCH3_35.0 μM (MCF-7)
Key Trend : Fluorine at C6/C8 enhances potency, while methoxy reduces cytotoxicity .

What safety and toxicity assessments are recommended during preclinical development?

Basic Research Question
Methodological Answer:

  • hERG assay : Screen for cardiotoxicity (IC50_{50} >10 μM acceptable) .
  • Ames test : Assess mutagenicity (negative result required for IND submission) .
  • In vivo acute toxicity : LD50_{50} >500 mg/kg in rodents .

How do solvent and formulation choices affect stability in biological assays?

Advanced Research Question
Methodological Answer:

  • Solvent Stability : DMSO stock solutions (10 mM) degrade <5% over 6 months at -80°C .
  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) improve plasma stability (t1/2_{1/2} ↑ 4h vs. 1h in PBS) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。